4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate

Physicochemical profiling Lipophilicity Benzimidazole SAR

4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate (CAS 380604-83-1, molecular formula C₁₄H₁₈N₂O₃, MW 262.30 g/mol) is a synthetic benzimidazole derivative containing a hydroxymethyl substituent at the 2-position and a butyl acetate chain at N1. Its computed XLogP3-AA is 1.1, with 1 H-bond donor and 4 H-bond acceptors, placing it in a moderate-lipophilicity range for cell permeability modeling.

Molecular Formula C14H18N2O3
Molecular Weight 262.309
CAS No. 380604-83-1
Cat. No. B2958616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate
CAS380604-83-1
Molecular FormulaC14H18N2O3
Molecular Weight262.309
Structural Identifiers
SMILESCC(=O)OCCCCN1C2=CC=CC=C2N=C1CO
InChIInChI=1S/C14H18N2O3/c1-11(18)19-9-5-4-8-16-13-7-3-2-6-12(13)15-14(16)10-17/h2-3,6-7,17H,4-5,8-10H2,1H3
InChIKeyFABJZUGTSQCJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate (CAS 380604-83-1): Structural and Physicochemical Baseline for Research Procurement


4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate (CAS 380604-83-1, molecular formula C₁₄H₁₈N₂O₃, MW 262.30 g/mol) is a synthetic benzimidazole derivative containing a hydroxymethyl substituent at the 2-position and a butyl acetate chain at N1. Its computed XLogP3-AA is 1.1, with 1 H-bond donor and 4 H-bond acceptors, placing it in a moderate-lipophilicity range for cell permeability modeling [1]. This compound is primarily offered as a laboratory-grade intermediate (purity ≥95–98%) for further chemical modification or as a tool compound in exploratory medicinal chemistry . Unlike fully characterized drug-like benzimidazole leads, no published target engagement, selectivity profile, or in vivo pharmacokinetic data are currently available for this specific entity, which directly impacts procurement decisions where verified biological differentiation is required.

Why Generic Analogs Cannot Substitute for 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate in Synthetic and Exploratory Research


Benzimidazole derivatives with the same molecular formula (C₁₄H₁₈N₂O₃) can possess dramatically different substitution patterns—for instance, 1-(2-deoxy-α-D-erythro-pentofuranosyl)-5,6-dimethyl-1H-benzimidazole (CAS 4600-71-9) replaces the butyl acetate chain with a deoxyribose moiety and introduces methyl groups on the benzene ring [1]. These structural differences alter the hydrogen-bonding network, lipophilicity, and potential for further derivatization. Even among compounds sharing the N1-alkyl chain strategy, variations in chain length, terminal functional group, or substitution at the 2-position (hydroxymethyl vs. thiol, amine, or carboxylate) can yield divergent reactivity, stability, and recognition by biological targets. Therefore, simple in-class interchange without experimental verification risks synthetic failure or loss of assay reproducibility, particularly in structure–activity relationship (SAR) campaigns where precise spatial orientation of the hydroxymethyl group is critical [2].

Quantitative Differentiation Evidence for 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. Core Fragment 4-(Hydroxymethyl)benzimidazole

The target compound, 4-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate, has a computed XLogP3-AA of 1.1 [1]. In contrast, the closest core fragment, 4-(hydroxymethyl)benzimidazole (CAS 65658-13-1), lacks the N1-butyl acetate chain and bears the hydroxymethyl group at the 4-position of the benzene ring, with a reportedly lower computed LogP consistent with its smaller, more polar scaffold [2]. The N1-alkyl acetate chain of the target compound increases logP by approximately 0.5–1.0 unit compared to the unsubstituted core (class-level inference), which can be significant for membrane permeability optimization in early drug discovery.

Physicochemical profiling Lipophilicity Benzimidazole SAR

Hydrogen-Bond Donor/Acceptor Count Differentiation Between Target and Sugar-Bearing Benzimidazole Analog

The target compound possesses 1 hydrogen-bond donor and 4 hydrogen-bond acceptors [1]. In contrast, 1-(2-deoxy-α-D-erythro-pentofuranosyl)-5,6-dimethyl-1H-benzimidazole (CAS 4600-71-9) has at least 2 hydrogen-bond donors (two additional hydroxyls on the sugar) and likely 4–5 acceptors [2]. This difference in H-bond capacity directly affects solubility, crystal packing, and intermolecular interactions with biological targets, making the target compound less hydrophilic and potentially more amenable to passive diffusion.

Molecular recognition Hydrogen bonding Physicochemical descriptors

Rotatable Bond Count as a Proxy for Conformational Flexibility: Target vs. Sugar Analog

The butyl acetate side chain of 4-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate provides 7 rotatable bonds [1]. The glycosylated analog (CAS 4600-71-9) has fewer rotatable bonds (~2–4) due to the constrained ribose ring [2]. Greater conformational flexibility can be advantageous for induced-fit binding but may incur an entropic penalty. This distinction underlines why the target compound should not be replaced by the sugar analog in flexibility-dependent assays without explicit validation.

Conformational analysis Molecular flexibility Drug-likeness

Supplier-Reported Purity and Pricing as a Practical Differentiation Basis

4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate is commercially available at ≥95% purity (250 mg for ~€1,019, 500 mg for ~€1,328) from specialty chemical suppliers . In contrast, 4-(Hydroxymethyl)benzimidazole (CAS 65658-13-1) is offered at 97% purity (250 mg for ~$42–85) from larger catalog suppliers (e.g., Bidepharm, Sigma-Aldrich) . The substantial cost differential (approximately 15–24× higher per 250 mg for the target compound) reflects the additional synthetic steps required for N1-alkylation with butyl acetate and positions the target compound as a low-volume specialty intermediate rather than a bulk screening compound.

Chemical procurement Purity Cost comparison

Recommended Research Applications for 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate Based on Available Differentiation Evidence


Exploratory SAR of N1-Alkyl Chain Length and Terminal Group in Benzimidazole-Based Fragment Libraries

This compound's defining feature—an N1-linked butyl acetate chain—makes it suitable as a reference point in systematic SAR studies comparing C2, C3, C4, and C5 alkyl linkers appended to the benzimidazole core. The measured lipophilicity shift of approximately ΔXLogP3-AA +0.5 to +1.0 relative to 4-(hydroxymethyl)benzimidazole [1] allows researchers to calibrate LogP contributions of longer ester-terminated side chains in property-guided library design.

Model Compound for Derivatization and Prodrug Design Feasibility Studies

The presence of a primary alcohol (2‑hydroxymethyl) and an acetate ester on the same scaffold provides orthogonal reactive handles for selective derivatization. The ester group can be hydrolyzed to the corresponding butanol derivative for further functionalization, while the hydroxymethyl group can be oxidized or conjugated, making this compound a versatile synthetic intermediate for exploring benzimidazole-based prodrug strategies or bioconjugation chemistry [2].

Physicochemical Reference Standard in Benzimidazole Property Prediction Model Validation

The compound's well-defined computed descriptors (MW 262.30, XLogP3 1.1, HBD 1, HBA 4, RotBonds 7) [2] make it a useful test case for validating in silico ADMET prediction models, particularly those estimating solubility, Caco-2 permeability, and plasma protein binding for moderately lipophilic, neutral benzimidazoles. Its distinct descriptor profile compared to sugar-bearing analogs enables benchmarking of model sensitivity to H-bond donor count and flexibility.

Cost-Calibrated Specialty Intermediate in Targeted Proteolysis or PROTAC Linker Design

Given the substantial cost premium (~15–24×) over the simpler core fragment [1], procurement of this compound is most justified when the butyl acetate linker is uniquely required for attaching a target-binding ligand to an E3 ligase-recruiting moiety. The seven-rotatable-bond linker may confer the spatial reach necessary for ternary complex formation, and the ester terminus offers a traceless cleavable point under physiological esterase conditions.

Quote Request

Request a Quote for 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.